6-(4-bromo-5-tert-butyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[4-BROMO-3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a bromo-substituted pyrazole, a furan ring, and a triazolothiadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 6-[4-BROMO-3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step synthetic routes. One common approach includes the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones, followed by bromination. The triazolothiadiazole core can be constructed via cyclization reactions involving thiosemicarbazides and appropriate electrophiles. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group is a good leaving group and can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Cyclization: The presence of multiple reactive sites allows for further cyclization reactions, potentially leading to the formation of more complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted pyrazoles, furans, and triazolothiadiazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, furan, or triazolothiadiazole moieties. For example:
6-[4-BROMO-3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Similar structure but with a thiophene ring instead of a furan ring.
6-[4-CHLORO-3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Similar structure but with a chloro group instead of a bromo group.
The uniqueness of 6-[4-BROMO-3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H13BrN6OS |
---|---|
Molecular Weight |
393.26 g/mol |
IUPAC Name |
6-(4-bromo-5-tert-butyl-1H-pyrazol-3-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13BrN6OS/c1-14(2,3)10-8(15)9(16-17-10)12-20-21-11(7-5-4-6-22-7)18-19-13(21)23-12/h4-6H,1-3H3,(H,16,17) |
InChI Key |
UMSNEACCIYFOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4=CC=CO4)Br |
Origin of Product |
United States |
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